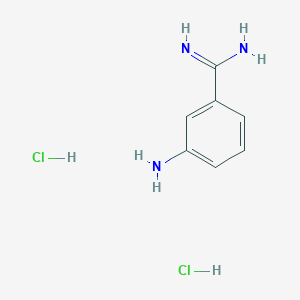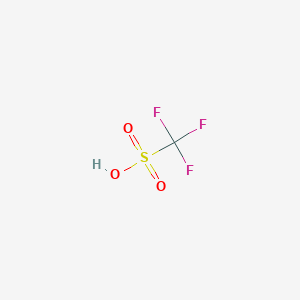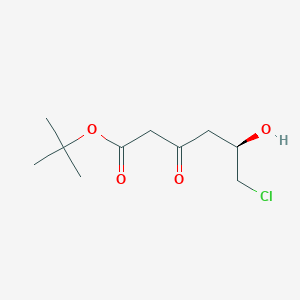
Ritiometan
Übersicht
Beschreibung
Ritiometan, auch bekannt als (Methylidynetrithio)triessigsäure, ist ein kleines Molekül mit der chemischen Formel C7H10O6S3 und einer molaren Masse von 286,33 g/mol . Es wird hauptsächlich als Antibiotikum in Nasensprays und Aerosolpräparaten zur Behandlung von Infektionen der Nase und des Rachens verwendet . In Frankreich wird es unter dem Handelsnamen Nécyrane vermarktet .
Wissenschaftliche Forschungsanwendungen
Ritiometan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist noch nicht vollständig geklärt. Es wird angenommen, dass es seine antibakteriellen Wirkungen durch Interferenz mit der bakteriellen Zellwandsynthese oder durch Störung essentieller Stoffwechselwege innerhalb der Bakterienzellen entfaltet . Die beteiligten molekularen Zielstrukturen und Pfade sind wahrscheinlich mit der Fähigkeit der Verbindung zusammenhängen, mit schwefelhaltigen Enzymen und Proteinen zu interagieren.
Biochemische Analyse
Biochemical Properties
The biochemical properties of Ritiometan are not fully annotated yet .
Cellular Effects
It is known to be used in the treatment of viral rhinitis, suggesting it may have some impact on cells of the respiratory system .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known .
Subcellular Localization
The subcellular localization of this compound is not currently known .
Vorbereitungsmethoden
Die Synthese von Ritiometan beinhaltet die Reaktion von Tricarbonsäuren mit schwefelhaltigen Verbindungen. Die genauen Synthesewege und Reaktionsbedingungen sind in der öffentlichen Domäne nicht umfassend dokumentiert. . Industrielle Produktionsmethoden umfassen wahrscheinlich Standardmethoden der organischen Synthese, einschließlich der Verwendung von Schutzgruppen und Reinigungsschritten, um die Reinheit der Verbindung zu gewährleisten.
Analyse Chemischer Reaktionen
Ritiometan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Schwefelatome in Thiole oder Disulfide umwandeln.
Substitution: Die Carboxylgruppen können Substitutionsreaktionen mit Nucleophilen eingehen, was zur Bildung von Estern oder Amiden führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Alkohole und Amine. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.
Wirkmechanismus
The exact mechanism of action of Ritiometan is not fully elucidated. it is believed to exert its antibacterial effects by interfering with the bacterial cell wall synthesis or by disrupting essential metabolic pathways within the bacterial cells . The molecular targets and pathways involved are likely related to the compound’s ability to interact with sulfur-containing enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Ritiometan ist aufgrund seiner Tricarbonsäurestruktur und schwefelhaltigen Gruppen einzigartig. Zu ähnlichen Verbindungen gehören:
Tricarballylsäure: Eine weitere Tricarbonsäure mit ähnlichen chemischen Eigenschaften, aber ohne Schwefelatome.
Thioessigsäure: Eine schwefelhaltige Verbindung mit einer einfacheren Struktur als this compound.
Sulfaminsäure: Eine aromatische Sulfonsäure, die in verschiedenen industriellen Anwendungen verwendet wird.
Die Einzigartigkeit von this compound liegt in der Kombination von Tricarbonsäure- und Schwefelgruppen, die zu seinen spezifischen antibakteriellen Eigenschaften und Anwendungen in Nasenpräparaten beitragen.
Eigenschaften
IUPAC Name |
2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6S3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h7H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNBQISDCFIEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(SCC(=O)O)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188468 | |
| Record name | Ritiometan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34914-39-1 | |
| Record name | Acetic acid, 2,2′,2′′-[methylidynetris(thio)]tris- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34914-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritiometan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034914391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritiometan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ritiometan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2''-[methylidynetris(thio)]trisacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RITIOMETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89LM8QVEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















